2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide
Description
2,2-Dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide is a structurally complex amide derivative featuring a pyrimidine-substituted pyrrolidine ring linked to a pivaloyl (2,2-dimethylpropanamide) group. The pyrimidine moiety introduces a six-membered aromatic heterocycle with two nitrogen atoms, while the pyrrolidine ring contributes a five-membered cyclic amine.
Properties
IUPAC Name |
2,2-dimethyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)12(19)17-10-11-6-4-9-18(11)13-15-7-5-8-16-13/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODBTVIUNJPOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCCN1C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine and pyrimidine intermediates, followed by their coupling under specific conditions. For instance, the reaction between a pyrrolidine derivative and a pyrimidine derivative can be facilitated using reagents such as iodine and tert-butyl hydroperoxide (TBHP) in toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, sodium borohydride, and potassium permanganate. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of pyrrolidine and pyrimidine structures exhibit significant activity against neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in Alzheimer's treatment .
Cancer Treatment
The compound's structural features suggest potential activity against various cancer types. Specifically, pyrimidine derivatives have been linked to targeting mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in many cancers. Compounds with similar structures have shown selective inhibition against mutant EGFR variants while sparing wild-type EGFR, thereby reducing side effects associated with conventional therapies .
Case Study 1: Anti-Alzheimer's Activity
A study synthesized a series of N-benzylated pyrrolidinone derivatives that were evaluated for their anti-Alzheimer's activity. The findings indicated that modifications to the pyrrolidine structure significantly enhanced inhibitory potency against acetylcholinesterase compared to lead compounds like donepezil .
Case Study 2: Cancer Therapeutics
In another study focusing on pyrimidine derivatives, compounds were tested for their efficacy against various cancer cell lines. The results showed that certain derivatives exhibited high selectivity for mutant EGFRs, suggesting a promising avenue for developing targeted cancer therapies with reduced toxicity profiles .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three pyridine-based analogs (Table 1), which share the pivaloyl backbone but differ in substituent position and heterocycle type.
Key Observations:
Heterocycle Impact :
- Pyridine vs. Pyrimidine : Pyridine analogs (single nitrogen) exhibit lower polarity than the target compound’s pyrimidine group (two nitrogens). This may increase the target’s solubility in polar solvents and enhance binding to biological targets via additional hydrogen bonds .
- Substituent Position : The melting point of 2-pyridinyl (71–75°C) is significantly lower than 4-pyridinyl (170°C), suggesting steric or packing differences in the crystal lattice. The pyrimidine substituent in the target compound could further elevate melting points due to increased symmetry and intermolecular interactions .
This structural feature may also influence pharmacokinetic properties, such as membrane permeability .
Safety Profile :
- Pyridine derivatives exhibit varying hazards: the 2-pyridinyl analog carries R22 (harmful if swallowed) and R36/37 (irritating to eyes/respiratory system), while the 4-pyridinyl analog includes R36/37/38 (irritating to eyes, respiratory system, and skin). The target compound’s pyrimidine-pyrrolidine hybrid structure may alter toxicity, though specific data are lacking .
Research Findings and Trends
- Binding Affinity: Pyridine-based pivaloyl amides are known intermediates in kinase inhibitor synthesis. The pyrimidine analog’s dual nitrogen atoms could mimic adenine in ATP-binding pockets, offering competitive inhibition advantages .
- Synthetic Feasibility : The 2-pyridinyl derivative (mp 71–75°C) is more synthetically accessible than the 4-pyridinyl analog (mp 170°C), which requires higher-temperature reactions. The target compound’s synthesis may face challenges due to the pyrimidine-pyrrolidine group’s steric demands .
- Solubility : Pyrimidine’s higher polarity may improve aqueous solubility compared to pyridine analogs, critical for bioavailability in drug development .
Biological Activity
2,2-Dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide (CAS Number: 2097859-22-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₂N₄O, with a molecular weight of 262.35 g/mol. The compound features a pyrimidine ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₄O |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 2097859-22-6 |
Anticancer Activity
Research has indicated that compounds containing pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that similar structures can inhibit various cancer cell lines. For instance, pyrido[2,3-d]pyrimidines have shown inhibitory effects on the EGFR tyrosine kinase, which is crucial in many cancers. The half-maximal inhibitory concentration (IC₅₀) values for these compounds often exceed 50 μM against cell lines such as A549 and NCI-H1975, indicating moderate activity .
Antimicrobial Properties
Pyrimidine derivatives have also been evaluated for their antimicrobial efficacy. A study by Limaye et al. reported that certain pyrimidine compounds demonstrated antibacterial activity against Gram-negative bacteria like E. coli. The lowest inhibitory concentration (MIC) was determined through growth curve analysis, showcasing the potential of these compounds as antimicrobial agents .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of pyrimidine derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology. Some derivatives exhibited promising results in enhancing cognitive function in animal models .
Study on Anticancer Activity
In a comparative study focusing on the anticancer properties of various pyrimidine derivatives, it was found that modifications to the side chains significantly influenced biological activity. Compounds with N-methylpyrazole substitutions showed enhanced cytotoxicity against A549 and H1975 cancer cells compared to those without such modifications. For instance, compound B8 demonstrated an IC₅₀ value of 0.297 ± 0.024 μM against H1975 cells, highlighting the importance of structural optimization in drug design .
Neuroprotective Evaluation
In another study assessing neuroprotective effects, several pyrimidine derivatives were tested for their ability to inhibit AChE activity. One compound showed a notable reduction in AChE activity at concentrations lower than 10 μM, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Q & A
Q. What mechanistic insights explain variations in enantiomeric activity for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
